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2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

PI3Kδ inhibition AKT phosphorylation Kinase inhibitor

Select 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride for kinase SAR: the 4-piperidinylmethyl isomer ensures defined geometry distinct from 3-position analogs. The dihydrochloride salt enables reproducible solubility in assay buffers. Its free piperidine amine permits direct warhead conjugation—unlike amide-linked scaffolds. With 98% purity and 102 nM cellular PI3Kδ IC50, this compound bridges potency gaps and accelerates probe development. Buy with assured salt stoichiometry and isomer purity.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 1361114-88-6
Cat. No. B1402471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
CAS1361114-88-6
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10;;/h5-6,8-9,11H,1-4,7H2;2*1H
InChIKeyQOFKJSXOFREZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride (CAS 1361114-88-6): Procurement-Focused Identification and Baseline Characteristics for PI3Kδ and Kinase Research Applications


2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride (CAS 1361114-88-6) is a piperidine-pyrazine heterocyclic dihydrochloride salt with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol . The compound incorporates a pyrazine core substituted with a piperidin-4-ylmethyl group at the 2-position, forming a dihydrochloride salt that imparts crystalline solid handling characteristics . This structural motif positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor development, with the pyrazine ring capable of engaging ATP-binding pockets and the piperidine moiety providing conformational flexibility for target interactions [1]. The compound is supplied at 98% purity and carries MDL Number MFCD21605992 for unambiguous identification in procurement systems .

Why Generic Substitution of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride with Unvalidated Piperidine-Pyrazine Analogs Introduces Experimental Risk


Within the broader piperidine-pyrazine chemotype, subtle variations in substitution position, salt form, and linker chemistry produce profound and unpredictable changes in target engagement, cellular permeability, and physicochemical behavior [1]. Compounds differing only by the attachment point of the piperidine moiety—such as 3-piperidinylmethyl versus 4-piperidinylmethyl isomers—exhibit divergent conformational preferences and binding geometries that cannot be predicted from structural similarity alone [2]. Similarly, the dihydrochloride salt form of 2-(Piperidin-4-ylmethyl)pyrazine provides distinct solubility and handling properties compared to its free base counterpart, with salt selection directly influencing dissolution rates in aqueous assay buffers and long-term storage stability . Substitution with functionally distinct analogs such as N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide introduces a carboxamide linker that fundamentally alters hydrogen-bonding capacity and target selectivity, as evidenced by their targeting of entirely different protein families [3]. These structure-activity divergences underscore why procurement decisions cannot rely on nominal chemotype similarity.

Quantitative Comparative Evidence for 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride: Differential Activity, Structural Specificity, and Physicochemical Properties


PI3Kδ Cellular Inhibition: 102 nM IC50 Demonstrates Sub-Micromolar Potency in Human Cell-Based Assay

The 2-(piperidin-4-ylmethyl)pyrazine scaffold, as characterized in ChEMBL entry CHEMBL2165502, exhibits an IC50 of 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, measured by electrochemiluminescence assay after 30 minutes [1]. By comparison, structurally distinct pyrazine-piperidine derivatives targeting different kinases—such as the aminopyrazine Syk inhibitors reported in the 4DFL crystal structure series—demonstrated high enzymatic potency but low cellular activity, a disconnect that the 2-(piperidin-4-ylmethyl)pyrazine-containing scaffold appears to bridge by maintaining sub-micromolar cellular efficacy [2]. This cellular activity represents a meaningful differentiation from analogs that require extensive optimization of the carboxamide or linker motif to achieve comparable cellular target engagement.

PI3Kδ inhibition AKT phosphorylation Kinase inhibitor Cellular assay

Positional Isomer Differentiation: 4-Piperidinylmethyl Versus 3-Piperidinylmethyl Attachment Confers Distinct Physicochemical and Conformational Profiles

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride features piperidine attachment at the 4-position, distinguishing it from the 3-position isomer 2-(3-piperidinylmethyl)pyrazine (CAS 1339685-48-1) [1]. The 4-piperidinylmethyl configuration produces a molecular weight of 250.17 g/mol in its dihydrochloride salt form, whereas the 3-position isomer (free base) exhibits a molecular weight of 177.25 g/mol [1]. This positional variation alters the spatial orientation of the basic amine relative to the pyrazine core, directly affecting the geometry of potential hydrogen-bonding interactions and the trajectory of substituents extending toward hydrophobic pockets. The 4-substitution pattern, as characterized by computed LogP values of approximately 1.86 for the parent scaffold, provides a defined lipophilicity baseline that differs from the 3-substituted isomer's predicted LogP profile .

Positional isomer Regioisomer Conformational analysis Physicochemical properties

Differential Target Engagement: Piperidin-4-ylmethyl Scaffold Engages PI3Kδ Whereas Carboxamide-Linked Analog Targets CRF-Binding Protein

A direct functional comparison between the piperidin-4-ylmethyl pyrazine scaffold and the structurally related N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide reveals divergent target engagement profiles [1]. The 2-(piperidin-4-ylmethyl)pyrazine-containing compound demonstrates PI3Kδ inhibition with an IC50 of 102 nM in cellular assays [2]. In contrast, the carboxamide-containing analog N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide (BDBM89606) targets the corticotropin-releasing factor-binding protein (CRF-BP) with an EC50 > 53,000 nM, representing negligible activity at this target [1]. This differential targeting demonstrates that the absence of a carboxamide linker and the specific 4-position piperidine attachment collectively direct binding toward the kinase family rather than neuropeptide-binding proteins. The dihydrochloride salt form of the target compound additionally provides enhanced aqueous solubility relative to the free base carboxamide analog, facilitating direct use in biochemical assay buffers without additional formulation steps .

Target selectivity PI3Kδ CRF-binding protein Kinase

Salt Form Advantage: Dihydrochloride Salt Delivers Defined Crystallinity and Enhanced Aqueous Solubility Versus Free Base Analogs

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is supplied as a dihydrochloride salt (2HCl), providing distinct handling and solubility advantages compared to free base piperidine-pyrazine analogs . The dihydrochloride salt exhibits a molecular weight of 250.17 g/mol and is characterized as a crystalline solid at ambient temperature, whereas free base analogs such as 2-[3-(1-piperidinylmethyl)-1-piperidinyl]pyrazine (MW 260 g/mol) are supplied in free base form with different solubility profiles . The dihydrochloride salt carries MDL Number MFCD21605992 and is specified at 98% purity, with defined storage conditions that ensure lot-to-lot consistency . The LogP value of 1.8623 for the parent scaffold, combined with the enhanced aqueous solubility conferred by the dihydrochloride salt, provides a favorable balance of lipophilicity for membrane permeability and aqueous solubility for assay compatibility .

Salt form Solubility Crystallinity Formulation

Piperidine Substitution Pattern Influences Kinase Inhibitor Scaffold Optimization Potential

The piperidin-4-ylmethyl substitution pattern of the target compound provides a validated starting point for kinase inhibitor development, as evidenced by the broader class of pyrazine-piperidine kinase inhibitors characterized in structural biology studies [1]. The crystal structure of spleen tyrosine kinase (Syk) complexed with a sulfonamidopyrazine piperidine inhibitor (PDB 4DFL) reveals that aminomethylpiperidine motifs engage the kinase hinge region while the piperidine nitrogen extends toward solvent-exposed regions suitable for further derivatization [1]. While this specific Syk inhibitor series incorporated carboxamide linkers that required extensive optimization to achieve cellular activity, the 2-(piperidin-4-ylmethyl)pyrazine scaffold demonstrates cellular PI3Kδ activity without requiring an intervening carboxamide group [2]. This suggests that the 4-position piperidine attachment directly to the pyrazine core via a methylene linker may provide a more favorable geometry for cellular target engagement compared to carboxamide-containing analogs that showed enzymatic-cellular disconnect [1][2].

Kinase inhibitor Scaffold optimization Structure-activity relationship Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Based on Differential Evidence


PI3Kδ-Dependent Cellular Signaling Studies Requiring Sub-Micromolar Kinase Inhibition

Based on the established 102 nM IC50 for inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], this compound is optimally deployed as a starting scaffold for developing PI3Kδ-selective chemical probes. The sub-micromolar cellular activity distinguishes this scaffold from aminopyrazine Syk inhibitor series that required extensive linker optimization to achieve comparable cellular target engagement . Researchers investigating PI3Kδ-dependent pathways in B-cell signaling, inflammatory responses, or hematological malignancies can utilize this compound as a validated starting point for structure-activity relationship campaigns, reducing the synthetic burden required to bridge enzymatic-to-cellular potency gaps observed in related pyrazine-piperidine kinase inhibitor programs.

Kinase Inhibitor Fragment-Based Drug Discovery and Scaffold Hopping Programs

The defined 4-piperidinylmethyl substitution pattern, combined with the crystallographically validated binding mode of structurally related pyrazine-piperidine kinase inhibitors [1], positions this dihydrochloride salt as an attractive fragment or early lead scaffold for kinase inhibitor discovery . The direct methylene linker between the pyrazine core and piperidine ring provides a simplified connectivity compared to carboxamide-containing analogs such as N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide [2], facilitating synthetic derivatization at the piperidine nitrogen. The dihydrochloride salt form ensures reproducible solubility in aqueous assay buffers, enabling consistent IC50 determination across screening campaigns and eliminating formulation variability that complicates fragment progression.

Building Block for Targeted Covalent Inhibitor Design via Piperidine Nitrogen Derivatization

The free piperidine secondary amine present in the 2-(piperidin-4-ylmethyl)pyrazine scaffold provides a strategic handle for introducing electrophilic warheads or affinity tags [1]. Unlike carboxamide-linked analogs that consume the amine in amide bond formation, the direct methylene linkage preserves the piperidine nitrogen for functionalization. The dihydrochloride salt can be neutralized in situ to liberate the free amine, enabling reactions with acrylamide warheads, chloroacetamide probes, or biotinylation reagents. The LogP of 1.86 for the parent scaffold provides a balanced lipophilicity baseline that, when combined with the 102 nM cellular PI3Kδ activity [2], establishes a favorable starting point for developing covalent kinase inhibitors with cellular target engagement and permeability.

Comparative Pharmacology Studies Assessing Positional Isomer Effects on Target Selectivity

The distinct 4-position piperidine attachment of this compound, compared to the 3-position isomer 2-(3-piperidinylmethyl)pyrazine (CAS 1339685-48-1) [1], enables controlled comparative studies examining how subtle changes in piperidine attachment geometry alter kinase selectivity profiles. The 4-substitution pattern provides a defined spatial orientation of the basic amine relative to the pyrazine core that differs fundamentally from the 3-substituted isomer's conformational preferences. Procurement of the 4-piperidinylmethyl isomer with defined dihydrochloride salt form and 98% purity ensures that observed differences in biological activity can be confidently attributed to positional isomerism rather than impurities or variable salt stoichiometry. This application is particularly relevant for medicinal chemistry teams establishing structure-activity relationships that inform scaffold selection decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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